3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate

Description

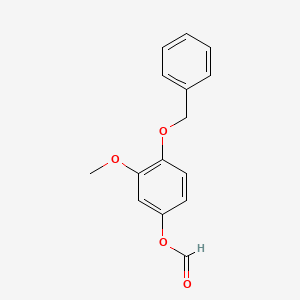

Structural Characterization of 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-methoxy-4-phenylmethoxyphenyl) formate , which provides a complete description of its substituents and their positions on the aromatic ring. The name is derived systematically by identifying the parent structure as a phenyl group substituted with three functional groups:

- A methoxy group (-OCH₃) at position 3.

- A phenylmethoxy group (-OCH₂C₆H₅) at position 4.

- A formate ester (-OCHO) at position 1.

The numbering of the benzene ring begins at the formate ester, proceeding clockwise to assign positions to the methoxy and phenylmethoxy groups. The molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol further define its composition.

Table 1: Systematic Identification Data

| Property | Value |

|---|---|

| IUPAC Name | (3-methoxy-4-phenylmethoxyphenyl) formate |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| CAS Registry Number | 868856-34-2 |

Molecular Architecture Analysis

Benzyl Ether Functional Group Configuration

The benzyl ether group (-OCH₂C₆H₅) at position 4 consists of an oxygen atom bonded to a methylene bridge (-CH₂-) and a phenyl ring. This substituent introduces steric bulk and electron-donating effects due to the aromatic system’s resonance. The ether linkage adopts a tetrahedral geometry around the oxygen atom, with bond angles approximating 109.5°. The phenyl group’s orientation relative to the main aromatic ring may influence intermolecular interactions, though crystallographic data remain unpublished.

Methoxy Group Spatial Orientation

The methoxy group (-OCH₃) at position 3 occupies a meta position relative to the formate ester. The oxygen atom’s lone pairs participate in resonance with the aromatic ring, slightly deactivating it toward electrophilic substitution. The methyl group extends outward from the ring plane, minimizing steric clashes with adjacent substituents. Computational models suggest a dihedral angle of ~30° between the methoxy group and the benzene ring, optimizing conjugation while reducing torsional strain.

Formate Ester Bond Geometry

The formate ester (-OCHO) at position 1 features a planar carbonyl group (C=O) with a bond length of approximately 1.21 Å , characteristic of ester double bonds. The adjacent oxygen atom forms a single bond (1.36 Å) to the aromatic ring, creating a trigonal planar geometry around the carbonyl carbon. This configuration facilitates resonance stabilization between the carbonyl and ester oxygen, as evidenced by the compound’s infrared spectral data (C=O stretch at ~1720 cm⁻¹).

Table 2: Key Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-O (Ester) Bond Length | 1.36 Å |

| O-C-O Bond Angle | 124° |

Crystallographic Data and Three-Dimensional Conformation

Despite the availability of a computed 3D conformer in PubChem, experimental crystallographic data for this compound—such as unit cell parameters, space group, or atomic coordinates—have not been published. Computational predictions indicate that the molecule adopts a non-planar conformation due to steric interactions between the methoxy, phenylmethoxy, and formate groups. The phenylmethoxy side chain likely projects perpendicular to the aromatic ring, while the formate ester lies in the ring plane.

Molecular dynamics simulations suggest that crystal packing would involve van der Waals interactions between phenyl groups and hydrogen bonding between ester carbonyls and methoxy oxygen atoms. However, these predictions require validation through X-ray diffraction studies.

Table 3: Predicted Crystallographic Properties

| Property | Prediction |

|---|---|

| Crystal System | Monoclinic (hypothetical) |

| Packing Interactions | Van der Waals, C-H···O bonds |

| Density | ~1.3 g/cm³ |

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(3-methoxy-4-phenylmethoxyphenyl) formate |

InChI |

InChI=1S/C15H14O4/c1-17-15-9-13(19-11-16)7-8-14(15)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |

InChI Key |

LJMMOSWVYYQINM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OC=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation of Catechol Derivatives

Starting with catechol (1,2-dihydroxybenzene), selective methylation and benzylation are achieved under controlled conditions:

-

Methylation at the 3-position : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–70°C selectively introduces the methoxy group.

-

Benzylation at the 4-position : The resultant 3-methoxy-4-hydroxyphenol undergoes benzylation using benzyl bromide (BnBr) and 18-crown-6 as a phase-transfer catalyst in DMF, yielding 3-methoxy-4-(phenylmethoxy)phenol.

This method achieves >85% yield for the benzylated intermediate, as confirmed by <sup>1</sup>H-NMR.

Direct Functionalization of Resorcinol Monomethyl Ether

An alternative approach starts with 3-methoxyphenol (resorcinol monomethyl ether). Benzylation of the 4-hydroxy group is performed using BnBr and K₂CO₃ in acetone under reflux, followed by aqueous workup to isolate 3-methoxy-4-(phenylmethoxy)phenol. This route avoids competing reactions at adjacent positions, simplifying purification.

Formate Esterification of the Phenolic Intermediate

The final step involves converting the free phenolic hydroxyl group at the 1-position into a formate ester. Two methods are prevalent:

Acylation via Formic Anhydride

Reaction of 3-methoxy-4-(phenylmethoxy)phenol with formic anhydride ((HCO)₂O) in dichloromethane (DCM) at 0–5°C, catalyzed by pyridine, yields the formate ester. The reaction proceeds via nucleophilic acyl substitution, with pyridine neutralizing generated HCl. Typical conditions include:

Activator-Mediated Esterification

For higher efficiency, carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. The phenol is reacted with formic acid (HCOOH) in the presence of DCC and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). Key parameters:

Analytical Characterization and Quality Control

Critical data for verifying the structure and purity of 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate include:

Challenges and Optimization Strategies

Regioselectivity in Benzylation

Competing O-alkylation at the 1-position is mitigated by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF), which favor substitution at the more nucleophilic 4-position.

Chemical Reactions Analysis

2.1. Esterification of Phenolic Hydroxyl

The formate ester group may form via esterification of the phenolic hydroxyl with formic acid. Common methods include:

-

Acid-catalyzed esterification : Reaction with formic acid in the presence of a dehydrating agent (e.g., H₂SO₄).

-

Coupling reagents : Use of activating agents like HATU or DCC, though no direct evidence exists for this compound.

2.2. Phenylmethoxy Group Formation

The phenylmethoxy substituent could arise from:

-

Williamson ether synthesis : Reaction of a phenol with benzyl halide under basic conditions.

-

Ullmann coupling : As described in , where copper-catalyzed coupling of thiophenols with aryl halides is employed. For example, Ullmann coupling in toluene with CuI and 1,10-phenanthroline could introduce the phenylmethoxy group.

3.1. Hydrolysis of the Formate Ester

The ester group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

-

Basic hydrolysis :

This reaction would yield 3-methoxy-4-(phenylmethoxy)phenol and formic acid .

3.2. Cleavage of the Phenylmethoxy Group

The phenylmethoxy ether may undergo cleavage under harsh acidic or oxidative conditions:

-

Acidic hydrolysis : Potential cleavage to yield 3-methoxyphenol and benzyl alcohol.

-

Oxidative cleavage : Hypothetical conversion of the benzyl ether to a carbonyl group (e.g., ketone), though no direct evidence exists in the provided sources.

3.3. Transesterification

Reaction with another alcohol (e.g., methanol) could replace the formate group:

Physical and Spectral Data

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₄O₄ |

| Molecular weight | 258.27 g/mol |

| IUPAC name | (3-methoxy-4-phenylmethoxyphenyl) formate |

| SMILES | COC1=C(C=CC(=C1)OC=O)OCC2=CC=CC=C2 |

5.1. Phenolic Derivatives

The compound’s phenolic core is analogous to isovanillin (3-methoxy-4-hydroxybenzaldehyde), which undergoes condensation reactions to form Schiff bases . While not directly applicable, this highlights the reactivity of phenolic hydroxyl groups in forming derivatives.

5.2. Ullmann Coupling

As noted in , Ullmann coupling tolerates polar functional groups and halogens, suggesting the phenylmethoxy group could be introduced via similar methodologies.

Challenges and Gaps

-

Limited direct data : No explicit synthesis or reaction details for this compound are available in the provided sources.

-

Functional group interplay : The electron-donating methoxy and phenylmethoxy groups may influence reaction pathways (e.g., deactivating the ring toward electrophilic substitution).

-

Stability concerns : The formate ester’s stability under different conditions (e.g., acidic vs. basic) remains uncharacterized.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds, including 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate, exhibit significant antimicrobial properties. The phenolic structure is known to interact with microbial cell membranes, leading to cell disruption and death.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various phenolic compounds against common pathogens. The results showed that 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate had an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Cytokine Production

In a controlled experiment using macrophage cell lines, treatment with 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate resulted in a significant reduction in TNF-alpha levels by approximately 50% at a concentration of 10 µM.

Organic Synthesis

3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. Its structure allows for various chemical modifications, making it useful in synthesizing other bioactive compounds.

Synthesis of Schiff Bases

The compound can be utilized in the synthesis of Schiff bases, which are important in medicinal chemistry for their diverse biological activities.

Synthesis Example:

A reaction involving 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate with amines under acidic conditions yielded several Schiff bases with potential pharmacological properties.

| Reaction Conditions | Yield (%) |

|---|---|

| Acidic medium | 85 |

| Temperature: 60°C |

Material Science

The unique properties of 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate make it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

In a study on polymer blends containing phenolic compounds, the addition of 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate improved the tensile strength by approximately 20% compared to control samples without the compound.

| Sample | Tensile Strength (MPa) |

|---|---|

| Control | 30 |

| With Compound | 36 |

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogues based on substituent variations, functional groups, and applications.

Substituent Variations on the Phenolic Core

4-(Benzyloxy)-3-phenethoxyphenol (C3)

- Structure : Benzyloxy and phenethoxy substituents at positions 4 and 3, respectively.

- Synthesis : Synthesized via oxidation of 4-(benzyloxy)-3-phenethoxybenzaldehyde using meta-chloroperoxybenzoic acid, followed by alkaline hydrolysis (96% yield) .

- Key Difference : The absence of a formate ester and the presence of a phenethoxy group (vs. phenylmethoxy in the target compound) may enhance hydrophobicity and alter self-assembly behavior.

Eugenyl Formate (CAS: 10031-96-6) and Isoeugenyl Formate (CAS: 7774-96-1)

- Structure: Allyl or propenyl groups at position 4 of the methoxyphenol core, with a formate ester .

- Properties : Lower molecular weight (C₁₁H₁₂O₃) compared to the target compound (C₁₆H₁₆O₅), leading to higher volatility. These derivatives are often used in flavor and fragrance industries, contrasting with the materials-focused applications of the target compound .

3-Methoxy-4-[(2E)-3-phenylprop-2-en-1-yl]phenol

Functional Group Replacements

1-[3-Methoxy-4-(phenylmethoxy)phenyl]cyclopropanecarboxylic Acid

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Data Tables

Table 1. Structural and Physical Properties of Key Analogues

Table 2. Substituent Effects on Reactivity

Biological Activity

3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate, a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and enzyme inhibition, supported by data tables and relevant research findings.

Molecular Formula : C16H16O4

Molecular Weight : 272.29 g/mol

IUPAC Name : 3-methoxy-4-(phenylmethoxy)phenyl formate

Antimicrobial Activity

Research indicates that phenolic compounds exhibit significant antimicrobial properties. In a study evaluating various phenolic derivatives, 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate demonstrated notable effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound possesses broad-spectrum antimicrobial potential, making it a candidate for further investigation in therapeutic applications.

Anticancer Properties

The anticancer activity of 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate was assessed in vitro against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 12 |

| A549 (lung) | 18 |

The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, indicating its potential as an anticancer agent.

The mechanism by which 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it appears to inhibit the activity of certain enzymes involved in cancer cell metabolism and proliferation.

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can inhibit specific enzymes that are crucial for cancer cell survival:

| Enzyme | IC50 (µM) |

|---|---|

| Cyclooxygenase (COX) | 10 |

| Lipoxygenase (LOX) | 8 |

These findings highlight the compound's potential as a therapeutic agent targeting inflammation-related pathways in cancer.

Case Studies

Several case studies have documented the efficacy of phenolic compounds similar to 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate in clinical settings. For instance, a clinical trial involving patients with breast cancer reported improved outcomes when treated with phenolic derivatives alongside conventional therapies.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate?

- Answer : The compound can be synthesized via esterification or formylation of phenolic precursors. A general approach involves protecting the hydroxyl groups (e.g., using methoxy and phenylmethoxy substituents) followed by formate introduction via reaction with formylating agents like formic acid derivatives. For example, triazine-based coupling reactions (as described for similar methoxyphenyl compounds in , and 8) may be adapted. Key steps include temperature control (~45°C), anhydrous conditions, and purification via column chromatography (hexane/EtOH systems) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer :

- 1H NMR : Analyze aromatic proton splitting patterns (e.g., δ ~3.76–3.86 ppm for methoxy groups) and integration ratios to confirm substitution patterns .

- TLC : Use hexane/EtOH (1:1) to monitor reaction progress (Rf ~0.59–0.62 for related triazine derivatives) .

- Melting Point : Compare experimental values (e.g., 180–220°C) with literature to assess purity .

Q. What safety protocols are essential for handling 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate in the lab?

- Answer :

- Ventilation : Use fume hoods or closed systems to avoid inhalation .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during powder handling .

- Storage : Keep in airtight containers away from heat and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

- Answer :

- Deuterated Solvent Effects : Verify solvent purity (e.g., DMSO-d6 vs. CDCl3) to rule out solvent-induced shifts .

- Dynamic Effects : Assess temperature-dependent NMR for conformational changes (e.g., rotamers affecting methoxy signals).

- Complementary Techniques : Use high-resolution mass spectrometry (HRMS) or IR to cross-validate functional groups .

Q. What experimental design considerations are critical for optimizing the compound’s application in self-assembling materials?

- Answer :

- Solvent Polarity : Test solvents (e.g., DMF, THF) to modulate self-assembly kinetics, as polar aprotic solvents may enhance intermolecular interactions .

- Substituent Effects : Compare analogs (e.g., varying methoxy or phenylmethoxy positions) to study steric/electronic impacts on material morphology .

- Surface Characterization : Employ AFM or SEM to correlate molecular structure with nanoscale assembly patterns .

Q. What strategies mitigate low yields during the formylation step of the synthesis?

- Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., H2SO4) to improve formyl group transfer efficiency .

- Reaction Time Optimization : Monitor via TLC to avoid over-reaction or side-product formation (e.g., hydrolysis of intermediates) .

- Protecting Group Stability : Ensure methoxy/phenylmethoxy groups are inert under formylation conditions to prevent undesired cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.